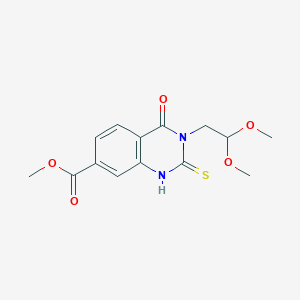

methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Overview

Description

- Starting materials: Quinazoline core and Lawesson’s reagent.

- Reaction: Thionation reaction to introduce the thioxo group.

- Conditions: Heating under inert atmosphere.

Step 3: Addition of Dimethoxyethyl Side Chain

- Starting materials: Thioxo-quinazoline intermediate and 2,2-dimethoxyethanol.

- Reaction: Alkylation reaction to attach the dimethoxyethyl side chain.

- Conditions: Base-catalyzed reaction under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the thioxo group and the dimethoxyethyl side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

-

Step 1: Synthesis of Quinazoline Core

- Starting materials: Anthranilic acid and formamide.

- Reaction: Cyclization reaction to form the quinazoline core.

- Conditions: Heating under reflux with a suitable catalyst.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The dimethoxyethyl side chain can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

Methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Biological Studies: Used as a probe to study enzyme mechanisms and interactions with biological macromolecules.

Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules with potential therapeutic applications.

Industrial Applications: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thioxo group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the quinazoline core can interact with various receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(2,2-dimethoxyethyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate: Lacks the thioxo group, resulting in different biological activities.

Methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinoline-7-carboxylate: Similar structure but with a quinoline core instead of quinazoline.

Uniqueness

Methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to the presence of both the thioxo group and the dimethoxyethyl side chain, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications.

Biological Activity

Methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available literature.

The synthesis of this compound typically involves several key steps:

- Synthesis of the Quinazoline Core : Starting from anthranilic acid and formamide, a cyclization reaction is performed under reflux conditions to form the quinazoline core.

- Introduction of the Thioxo Group : The quinazoline intermediate undergoes thionation using Lawesson’s reagent to introduce the thioxo group.

- Alkylation with Dimethoxyethyl Side Chain : Finally, an alkylation reaction with 2,2-dimethoxyethanol is conducted under base-catalyzed conditions to attach the dimethoxyethyl side chain.

These reactions are optimized for high yield and purity, making the compound suitable for further biological evaluation .

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The thioxo group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzyme activity. This mechanism is particularly relevant in cancer biology where it may inhibit enzymes involved in cell proliferation.

- Receptor Modulation : The quinazoline core interacts with various receptors, potentially modulating their activity and influencing downstream signaling pathways .

Anticancer Activity

Research indicates that this compound has promising anticancer properties due to its ability to inhibit specific enzymes involved in tumor growth. For instance, studies have shown that derivatives of similar quinazoline compounds exhibit potent cytotoxicity against various cancer cell lines .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against a range of Gram-positive and Gram-negative bacteria. For example:

| Bacteria | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Escherichia coli | 0.004 | 0.008 |

| Staphylococcus aureus | 0.015 | 0.030 |

| Enterobacter cloacae | 0.004 | 0.008 |

These results indicate that this compound is more potent than traditional antibiotics like ampicillin and streptomycin .

Cytotoxicity Studies

Cytotoxicity assays conducted on normal human cells (MRC5) revealed that while the compound exhibits strong activity against cancer cells, it maintains a favorable safety profile with minimal toxicity towards healthy cells .

Case Studies

- Case Study on Anticancer Efficacy : A recent study evaluated the effects of this compound on breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics.

- Antimicrobial Efficacy Analysis : Another study focused on its antimicrobial properties against resistant bacterial strains. The compound was found effective in inhibiting biofilm formation and showed synergistic effects when combined with other antibiotics .

Properties

IUPAC Name |

methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c1-19-11(20-2)7-16-12(17)9-5-4-8(13(18)21-3)6-10(9)15-14(16)22/h4-6,11H,7H2,1-3H3,(H,15,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUBLNPTNIWHKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501123464 | |

| Record name | Methyl 3-(2,2-dimethoxyethyl)-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501123464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451465-67-1 | |

| Record name | Methyl 3-(2,2-dimethoxyethyl)-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451465-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(2,2-dimethoxyethyl)-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501123464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.